MFCD04065578
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Overview
Description
MFCD04065578 is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring, a thioxo group, and a benzylideneamino substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04065578 typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-propoxybenzaldehyde with 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
MFCD04065578 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer and anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD04065578 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N’-(3-methoxy-4-propoxybenzylidene)benzohydrazide: This compound shares a similar benzylideneamino group but differs in its core structure.
1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds have a similar triazine ring but with different substituents.
Uniqueness
MFCD04065578 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
691393-21-2 |
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Molecular Formula |
C15H18N4O3S |
Molecular Weight |
334.4g/mol |
IUPAC Name |
4-[(E)-(3-methoxy-4-propoxyphenyl)methylideneamino]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H18N4O3S/c1-4-7-22-12-6-5-11(8-13(12)21-3)9-16-19-14(20)10(2)17-18-15(19)23/h5-6,8-9H,4,7H2,1-3H3,(H,18,23)/b16-9+ |
InChI Key |
HLKPEJZRCUUVLB-CXUHLZMHSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C=NN2C(=O)C(=NNC2=S)C)OC |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/N2C(=O)C(=NNC2=S)C)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NN2C(=O)C(=NNC2=S)C)OC |
Origin of Product |
United States |
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